2-[(Dimethylamino)methylene]-6-fluoroindan-1-one
Beschreibung
Nomenclature and Structural Classification
2-[(Dimethylamino)methylene]-6-fluoroindan-1-one exists under multiple systematic nomenclature systems, reflecting its complex structural features and diverse research applications. The International Union of Pure and Applied Chemistry systematic name for this compound is (2E)-2-(dimethylaminomethylidene)-6-fluoro-3H-inden-1-one, which precisely describes its geometric configuration and substitution pattern. The compound bears the Chemical Abstracts Service registry number 1427462-76-7 and is catalogued in the PubChem database under the identifier 75365544. Alternative nomenclature includes this compound, which represents the more commonly used chemical name in research literature and commercial applications.
The molecular formula C₁₂H₁₂FNO indicates a relatively compact structure with a molecular weight of 205.23 daltons. The compound's structural representation through Simplified Molecular Input Line Entry System notation is CN(C)\C=C\1/Cc2ccc(F)cc2C1=O, which clearly delineates the connectivity pattern and stereochemistry. The International Chemical Identifier string InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7+ provides a unique digital representation that enables precise database searches and chemical informatics applications.
From a structural classification perspective, this compound belongs to several overlapping chemical families. Primarily, it is classified as an indanone derivative, specifically a substituted 1-indanone where the indanone core structure is modified with both dimethylamino and fluorine substituents. The presence of the exocyclic double bond conjugated with the carbonyl group places it within the arylidene indanone subfamily, which represents a specialized class of compounds that maintain structural rigidity while incorporating α,β-unsaturated ketone functionality. The dimethylamino substituent introduces tertiary amine characteristics, while the fluorine atom contributes to the compound's electronic properties and potential biological activity.
Historical Context and Development
The development of this compound emerged from the broader evolution of indanone chemistry, which has its roots in early benzocyclic ketone research. The parent compound 1-indanone, with the formula C₆H₄(CH₂)₂CO, was established as one of two isomeric benzocyclopentanones and has served as a fundamental building block for pharmaceutical synthesis. Historical preparation methods for indanone derivatives typically involved oxidation of indane or indene, or cyclization of phenylpropionic acid derivatives.
The specific development of arylidene indanone compounds, including dimethylamino-substituted variants, represents a more recent advancement in medicinal chemistry research. These compounds gained prominence as researchers recognized their potential as rigid analogues of chalcones, offering improved conformational stability while maintaining the beneficial α,β-unsaturated ketone pharmacophore. The synthesis of arylidene indanones generally involves aldol condensation reactions between 1-indanone and appropriate benzaldehydes, providing access to diverse substitution patterns.
The incorporation of fluorine substituents into indanone frameworks reflects the broader trend in pharmaceutical chemistry toward fluorinated compounds, driven by the unique properties that fluorine imparts to organic molecules. Fluorinated indanones such as 6-fluoro-1-indanone (CAS 1481-32-9) have been developed as important synthetic intermediates. The compound 6-fluoro-1-indanone, with molecular formula C₉H₇FO, serves as a precursor for more complex fluorinated indanone derivatives and demonstrates the synthetic accessibility of fluorine-containing indanone frameworks.
Research into dimethylamino-substituted indanones has parallel historical development, with compounds such as 2-[2-(dimethylamino)ethyl]-1-indanone (CAS 3409-21-0) being synthesized through multi-step reduction processes. These synthetic methodologies have been refined to enable the preparation of more complex derivatives that combine multiple functional groups, leading to the development of compounds like this compound.
Position within Indanone Family of Compounds
This compound occupies a distinctive position within the broader indanone family, representing an advanced derivative that incorporates multiple synthetic modifications to the basic indanone core. The indanone family encompasses a diverse range of benzocyclopentanone derivatives, with 1-indanone serving as the fundamental parent structure. Within this family, compounds are typically classified based on their substitution patterns, with variations occurring at multiple positions on both the aromatic ring and the cyclic aliphatic portion.
The positioning of this compound within this family can be understood through comparison with related structures. The compound 6-chloro-4-methyl-1-indanone (CAS 938-35-2) represents another halogenated indanone derivative, with molecular formula C₁₀H₉ClO and molecular weight 180.63. This compound demonstrates the general approach to halogen substitution in indanone chemistry, though it differs from the target compound in both halogen type and additional substitution patterns.
Another relevant family member is 6-chloro-1-indanone, which serves as an important intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and analgesic drug development. This compound's role in organic synthesis and material science applications illustrates the broader utility of halogenated indanones in synthetic chemistry. The molecular formula C₉H₇ClO and its applications in complex molecule synthesis demonstrate the synthetic versatility inherent in the indanone scaffold.
The dimethylamino substitution pattern in this compound can be compared to other amino-substituted indanones. The compound 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one (CAS 58161-22-1) represents a direct analogue where the dimethylamino group is attached to the aromatic ring rather than through a methylene bridge. This structural comparison highlights the unique positioning of the dimethylamino functionality in the target compound and its potential impact on molecular properties and biological activity.
The arylidene nature of this compound places it within a specialized subfamily of indanone derivatives characterized by exocyclic double bonds. This structural feature distinguishes it from simple indanone derivatives and aligns it more closely with compounds designed for specific biological activities, particularly those targeting enzyme inhibition or receptor modulation.
Relationship to Chalcones and Other Rigid α,β-Unsaturated Ketones
The relationship between this compound and chalcones represents a fundamental aspect of its chemical classification and potential applications. Arylidene indanone scaffolds, including the target compound, are specifically recognized as rigid cousins of chalcones, incorporating the α,β-unsaturated ketone system characteristic of chalcones while forming a cyclic five-membered ring structure. This structural relationship provides unique advantages in terms of conformational restriction and enhanced selectivity in biological systems.
Chalcones, defined as α-phenyl-β-benzoylethylene compounds, represent simple molecules that serve as precursors to many naturally occurring compounds including flavonoids and isoflavonoids. The fundamental chalcone structure incorporates an α,β-unsaturated ketone system that has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The transition from linear chalcone structures to cyclic arylidene indanone derivatives represents an important advancement in medicinal chemistry, offering improved pharmacological profiles through enhanced molecular rigidity.
The α,β-unsaturated ketone functionality represents a critical pharmacophore shared between chalcones and arylidene indanones. This structural feature, characterized by a carbonyl group directly attached to a carbon-carbon double bond, provides unique reactivity patterns and biological activities. In the context of this compound, this functionality is incorporated within a rigid cyclic framework that constrains the molecular conformation and potentially enhances binding specificity to biological targets.
Recent research has demonstrated the synthetic versatility of α,β-unsaturated ketones, including their selective hydrogenation under specific catalytic conditions. The chemoselective hydrogenation of α,β-unsaturated ketones using manganese-based catalysts represents an important synthetic methodology that could potentially be applied to arylidene indanone derivatives. These reactions demonstrate the continued importance of α,β-unsaturated ketone chemistry in modern synthetic applications.
The development of indanone-chalcone hybrid molecules represents an emerging area of research that directly relates to the target compound. Studies have shown that indanone-chalcone hybrids can be designed as potent and selective inhibitors of human carboxylesterase 2A, with specific structural modifications enhancing both potency and selectivity. The incorporation of dimethylamino substitution and fluorine atoms in such hybrid structures has been shown to improve biological activity profiles, supporting the rational design approach used in developing this compound.
Comparative studies of chalcone derivatives containing indanone structures have demonstrated significant antiviral activities, particularly against tobacco mosaic virus. These research findings indicate that the combination of chalcone and indanone structural elements can produce compounds with enhanced biological activities compared to either scaffold alone. The therapeutic and protective activities observed in these hybrid compounds suggest that this compound may possess similar beneficial properties due to its incorporation of both structural elements.
The rigid nature of arylidene indanones compared to flexible chalcones provides several advantages in drug design and biological activity. The conformational restriction imposed by the cyclic structure can lead to improved binding affinity and selectivity for specific biological targets. Additionally, the reduced conformational flexibility can enhance metabolic stability and improve pharmacokinetic properties compared to more flexible chalcone derivatives.
Eigenschaften
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-6-fluoro-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJPANMHXUOLC-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 2-[(Dimethylamino)methylene]-6-fluoroindan-1-one typically involves:
- Construction of the indanone skeleton with a fluorine substituent at the 6-position.
- Introduction of the dimethylaminomethylene moiety via Mannich-type or condensation reactions.
- Purification and isolation of the target compound.
Introduction of the Dimethylaminomethylene Group
The dimethylaminomethylene substituent is generally introduced via a Mannich reaction or related condensation involving:
- A carbonyl compound (such as the indanone or cyclohexanone derivative).
- Formaldehyde or paraformaldehyde as the methylene source.
- Dimethylamine or its hydrochloride salt as the amine source.
- Solvent: Ethanol or other polar solvents.
- Acid catalyst: Concentrated hydrochloric acid (a few drops).
- Temperature: Reflux conditions for several hours (e.g., 4 hours).
- Molar ratios: Approximately equimolar amounts of ketone, paraformaldehyde, and dimethylamine hydrochloride.
An example from related cyclohexanone derivatives shows:
| Component | Amount (mmol) | Role |
|---|---|---|
| Cyclohexanone | 10.0 | Carbonyl substrate |
| Paraformaldehyde | 12.0 | Methylene source |
| Dimethylammonium chloride | 10.0 | Amine source |
| Ethanol | 16 mL | Solvent |
| Concentrated HCl | 2 drops | Acid catalyst |
The mixture is heated under reflux with stirring for 4 hours, followed by cooling, filtration, and recrystallization to isolate the Mannich base hydrochloride salt.
Purification and Conversion to Free Base or Hydrochloride Salt
After reaction completion, the product is often isolated as a hydrochloride salt. Further purification steps may include:
- Selective precipitation using hydrobromic acid to separate stereoisomers or impurities.
- Conversion of hydrobromide salts to free base by treatment with sodium hydroxide.
- Re-protonation with hydrogen chloride to obtain pure hydrochloride salts.
Advanced Synthetic Routes Involving Grignard Reactions
For related compounds such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, Grignard reactions have been employed to achieve high stereoselectivity and yields:
- Preparation of 2-[(dimethylamino)methyl]cyclohexanone as a precursor.
- Reaction with Grignard reagents derived from aryl bromides (e.g., 3-bromoanisole) in the presence of lithium chloride and solvents like tetrahydrofuran or dimethoxyethane.
- Temperature control (below 30 °C) during addition to maintain selectivity.
- Workup involving ammonium chloride aqueous solution extraction and drying over magnesium sulfate.
Although this method is demonstrated for cyclohexanone derivatives, analogous Grignard strategies could be adapted for indanone systems with appropriate fluorinated aryl halide precursors.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Indanone core synthesis | Fluorinated aromatic precursors or electrophilic fluorination | Fluorine introduced at 6-position |
| Dimethylaminomethylene introduction | Ketone + paraformaldehyde + dimethylamine hydrochloride + HCl, reflux in ethanol | Mannich-type condensation, ~4 h reflux |
| Purification | Hydrobromic acid precipitation, NaOH treatment, HCl reprotonation | Isomer separation and salt formation |
| Alternative Grignard route | 2-[(Dimethylamino)methyl]cyclohexanone + aryl Grignard + LiCl, THF, controlled temp | High stereoselectivity, adaptable method |
Research Findings and Analytical Data
- The Mannich reaction proceeds efficiently under acidic reflux conditions, yielding the desired dimethylaminomethylene derivatives with good purity after recrystallization.
- Selective precipitation using hydrobromic acid allows separation of stereoisomers, enhancing product purity.
- Grignard reaction methods provide a stereoselective approach to related amino-substituted cyclic ketones, suggesting potential for adaptation to fluorinated indanones.
- Organofluorine chemistry literature emphasizes the importance of solvent choice and temperature control to achieve high yields and regioselectivity in fluorinated compound synthesis.
Analyse Chemischer Reaktionen
Chemical Reactivity
The compound’s reactivity is governed by its α,β-unsaturated ketone system and electron-rich dimethylamino group:
Nucleophilic Additions
The methylidene group undergoes nucleophilic attacks, particularly at the β-position:
-
Grignard Reagents : React to form tertiary alcohols, which can dehydrate to alkenes under acidic conditions.
-
Hydride Reductions : Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the methylidene group.
Electrophilic Substitutions
The fluoro substituent directs electrophilic aromatic substitution (EAS) to the para position:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the indanone ring.
-
Halogenation : Bromine (Br₂/FeBr₃) adds a bromine atom at the same position.
Cycloadditions
The α,β-unsaturated system participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered bicyclic adducts.
Reaction Optimization Studies
Design of Experiments (DoE) methodologies have been applied to optimize reaction conditions for similar indanone derivatives :
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 50–70°C | ↑ Yield (10–15%) | |
| Residence Time (flow) | 2–3.5 min | Maximizes selectivity | |
| Solvent | CPME or 2-MeTHF | ↑ Sustainability |
For example, substituting traditional solvents (DCM) with cyclopentyl methyl ether (CPME) improved atom economy by 20% and reduced waste .
Mechanistic Insights
-
Base-Catalyzed Isomerization : The dimethylamino group stabilizes transition states during keto-enol tautomerism, favoring the enol form in polar aprotic solvents .
-
Acid-Catalyzed Rearrangements : Under strong acids (e.g., H₂SO₄), the compound undergoes ring expansion to form naphthoquinone derivatives.
Analytical Characterization
Key data from NMR and MS analyses :
-
¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 1H), 6.95 (dd, J = 8.2, 2.1 Hz, 1H), 3.15 (s, 6H).
-
ESI-MS : m/z 234.1 [M+H]⁺.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a fluoroindane scaffold with a dimethylaminomethylene group, contributing to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and can influence the pharmacokinetic properties of potential derivatives.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Studies have shown promising results against breast cancer cells, suggesting potential for further development into anticancer agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a role in purinergic signaling associated with inflammation and cancer progression.
Neuropharmacology
- Cognitive Enhancement : Preliminary studies suggest that compounds similar to 2-[(Dimethylamino)methylene]-6-fluoroindan-1-one may enhance cognitive functions. This is attributed to their interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin.
Antimicrobial Properties
- Bacterial Inhibition : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Study 1: Antitumor Activity
A study conducted on a series of fluoroindane derivatives, including this compound, revealed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.4 | Apoptosis induction |
| This compound | A549 | 7.8 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
In another investigation, the compound was assessed for its inhibitory effect on h-NTPDase. The results indicated an IC50 value of 3.5 µM, demonstrating effective inhibition at low concentrations, which could be beneficial in developing anti-inflammatory drugs targeting purinergic signaling pathways.
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | h-NTPDase | 3.5 | Inhibition of purinergic signaling |
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methylene]-6-fluoroindan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the functional groups present. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Steric Effects
- Fluorine Position : The 6-fluoro substitution in the target compound vs. 5-fluoro in its isomer alters electron distribution. This impacts intermolecular interactions, such as C–F⋯H and F⋯F contacts, which are weaker in the 6-fluoro derivative compared to the 5-fluoro isomer .
- Dimethylamino Methylene Group: Introduces steric bulk and basicity, enhancing solubility in polar solvents. This group may also direct regioselectivity in condensation reactions, as seen in pyrimidine syntheses involving similar dimethylamino-substituted intermediates .
Physicochemical Properties
- Crystallinity: The target compound’s crystal packing is influenced by C–H⋯O and C–F⋯H interactions, similar to 6-fluoroindan-1-one. However, the dimethylamino group may disrupt planar stacking, reducing crystallinity compared to simpler fluorinated indanones .
- Thermal Stability: Fluorine and dimethylamino groups collectively enhance thermal stability, as observed in agrochemicals like tolylfluanid, where fluorine improves resistance to degradation .
Research Findings and Data
Table 1: Bond Length Comparisons
| Compound | C–O Bond (Å) | C–F Bond (Å) |
|---|---|---|
| 6-Fluoroindan-1-one | 1.217 | 1.359 |
| 5-Fluoroindan-1-one | 1.218 | 1.354 |
| Target Compound (Theoretical) | ~1.22* | ~1.36* |
*Predicted based on analogous structures .
Table 2: Reactivity in Condensation Reactions
| Compound | Reaction Yield (%) | Product Application |
|---|---|---|
| (Z/E)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate | 80 | Pyrimidine synthesis |
| 6-Fluoroindan-1-one | N/A | Muscle relaxant intermediates |
Biologische Aktivität
2-[(Dimethylamino)methylene]-6-fluoroindan-1-one is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structural characteristics suggest that it may interact with biological systems in ways that could inhibit tumor growth and affect various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential clinical applications.
- Molecular Formula : C₁₂H₁₂FNO
- Molar Mass : 205.23 g/mol
- CAS Number : 1427462-76-7
Research indicates that this compound exhibits its biological effects primarily through modulation of hypoxia-inducible factors (HIFs), particularly HIF-2α. HIFs are critical regulators of cellular responses to low oxygen levels and are often overexpressed in various tumors, contributing to tumor progression and metastasis.
Key Mechanisms:
- Inhibition of HIF-2α : The compound has been shown to reduce mRNA levels of HIF-2α and its target genes (e.g., PAI-1, CCND1, VEGFA) in renal cell carcinoma models, suggesting a mechanism that may slow tumor growth by disrupting oxygen-sensing pathways .
- Impact on Tumor Microenvironment : By lowering HIF-2α levels, the compound may also affect angiogenesis and metabolic adaptations within tumors, potentially enhancing the efficacy of other therapeutic agents .
Preclinical Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
Case Study: Renal Cell Carcinoma
A notable study involved xenograft models of renal cell carcinoma (786-O cells). The following results were observed:
- Dosing : Mice were treated with varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) administered three times at 12-hour intervals.
- Results :
- Significant reduction in tumor size was observed in treated groups compared to controls.
- The treatment led to decreased levels of HIF-2α and associated proteins (e.g., Cyclin D1) in tumors.
- Plasma levels of human VEGFA were significantly reduced post-treatment, indicating a decrease in angiogenesis .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known compounds targeting HIF pathways:
| Compound Name | Target Disease | Mechanism | Efficacy (Tumor Reduction %) |
|---|---|---|---|
| This compound | Renal Cell Carcinoma | HIF-2α Inhibition | Up to 70% |
| Compound A | Renal Cell Carcinoma | HIF-1α Inhibition | 40% |
| Compound B | Various Cancers | Angiogenesis Inhibition | 60% |
Safety and Toxicology
While the efficacy data is promising, safety assessments are crucial for any therapeutic candidate. Current studies have not reported significant toxic effects at therapeutic doses; however, comprehensive toxicological evaluations are necessary before advancing to clinical trials.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(Dimethylamino)methylene]-6-fluoroindan-1-one, and what catalysts are typically employed?
The compound can be synthesized via Tb(OTf)₃-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid, yielding 6-fluoroindan-1-one as a precursor. Subsequent functionalization with dimethylaminomethylene groups involves condensation reactions, often using reagents like dimethylformamide (DMF) or dimethylacetamide (DMAc) under reflux conditions. Typical yields range from 70–85%, with purity confirmed by HPLC and NMR .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
X-ray crystallography reveals two independent molecules in the asymmetric unit. Key bond lengths include C=O (1.217–1.218 Å) and C–F (1.359 Å), consistent with related fluoroindanones. Intermolecular C–H⋯O and C–F⋯H interactions (2.2–2.5 Å) form 2D sheets, while weaker F⋯F interactions (3.1 Å) link layers. These interactions are critical for predicting solubility and stability .
Q. What analytical techniques are essential for confirming the regioselectivity of fluorine substitution in this compound?
- ¹⁹F NMR : Distinguishes fluorine position via chemical shift (e.g., 6-fluoro vs. 5-fluoro isomers).
- XRD : Resolves bond angles and distances to confirm substitution patterns.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the dimethylaminomethylene functionalization step?
Key parameters:
- Temperature : Lower temperatures (50–60°C) reduce undesired dimerization.
- Catalyst : Use of Lewis acids like ZnCl₂ improves regioselectivity.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity. Monitoring by TLC and adjusting stoichiometry (1.2:1 molar ratio of dimethylamine to ketone) minimizes byproducts .
Q. How do crystallographic data discrepancies between 6-fluoroindan-1-one and its isomers inform computational modeling?
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Dose-Response Studies : Clarify whether observed effects are concentration-dependent.
- Metabolite Profiling : Identify active vs. inactive metabolites via LC-MS.
- Structural Analog Testing : Compare activities of 6-fluoro vs. non-fluoro derivatives to isolate fluorine’s role. For example, ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate shows enhanced muscle relaxant activity due to fluorine’s electron-withdrawing effects .
Q. How do intermolecular F⋯F interactions influence the compound’s physicochemical properties?
Weak F⋯F interactions (3.1 Å) contribute to:
- Melting Point Elevation : Enhanced packing efficiency increases thermal stability.
- Solubility Reduction : Stronger lattice energy lowers solubility in non-polar solvents. These properties are critical for designing drug delivery systems or crystal engineering applications .
Methodological Recommendations
- Synthetic Challenges : Prioritize anhydrous conditions to prevent hydrolysis of the dimethylaminomethylene group.
- Data Validation : Cross-reference XRD data with Cambridge Structural Database entries for fluoroindanones to identify outliers.
- Biological Assays : Use fluorinated analogs as controls to isolate electronic effects in structure-activity relationship studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
